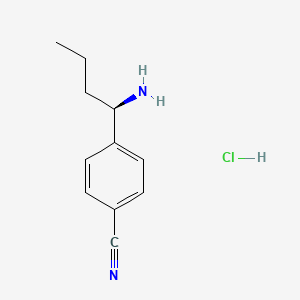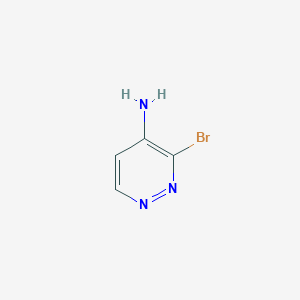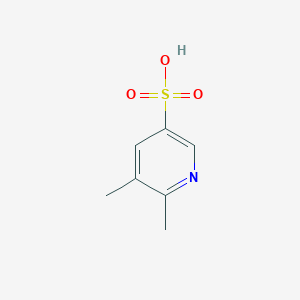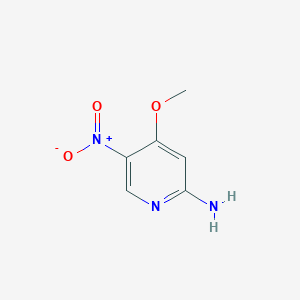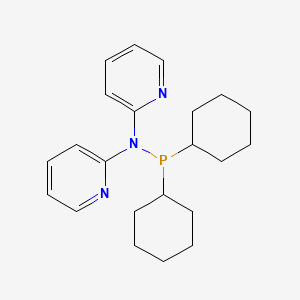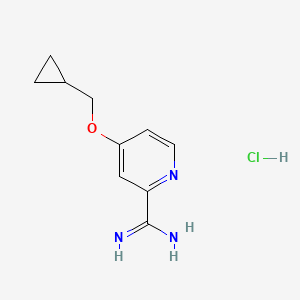
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride (4-CMPIH) is an important research chemical that has been studied for its potential applications in scientific research, drug discovery, and biomedical research. 4-CMPIH is a cyclic diamide derivative of picolinic acid and has been studied for its biochemical and physiological effects on cells and tissues. 4-CMPIH has been used in laboratory experiments to investigate its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes. 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has also been studied for its potential use in drug discovery, as it has been found to have a range of biochemical and physiological effects on cells and tissues.
Wirkmechanismus
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has been studied for its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes. It has been found to bind to the active sites of enzymes, and to block the binding of other molecules, such as hormones and neurotransmitters, to their receptors. This inhibition of enzyme activity and receptor binding is thought to be responsible for the biochemical and physiological effects of 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride.
Biochemical and Physiological Effects
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has been studied for its potential biochemical and physiological effects on cells and tissues. It has been found to have an inhibitory effect on the activity of enzymes, such as phosphodiesterases, and to block the binding of hormones and neurotransmitters to their receptors. 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has also been found to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available, making it a convenient reagent for laboratory experiments. 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride is also relatively non-toxic, making it a safe reagent for laboratory experiments. However, 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has several limitations for laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological samples. Additionally, 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride is relatively unstable, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are several potential future directions for the research on 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride. One potential direction is to investigate the potential therapeutic applications of 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride, as it has been found to have a range of biochemical and physiological effects on cells and tissues. Additionally, further research could be conducted to investigate the potential of 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride as an inhibitor of enzymes and receptor agonists, as well as its potential as an anti-inflammatory, anti-proliferative, and anti-apoptotic agent. Additionally, further research could be conducted to investigate the potential of 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride as an inhibitor of drug metabolism and its potential as a drug delivery system. Finally, further research could be conducted to investigate the potential of 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride as a diagnostic tool.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)9-5-8(3-4-13-9)14-6-7-1-2-7;/h3-5,7H,1-2,6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWIDXXCLNKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704320 | |
| Record name | 4-(Cyclopropylmethoxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride | |
CAS RN |
1179359-78-4 | |
| Record name | 4-(Cyclopropylmethoxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





